molecular formula C25H33F3N6O2 B8511415 BMS-753426

BMS-753426

Número de catálogo: B8511415
Peso molecular: 506.6 g/mol
Clave InChI: QAPTWHXHEYAIKG-RCOXNQKVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-753426 is a useful research compound. Its molecular formula is C25H33F3N6O2 and its molecular weight is 506.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

BMS-753426, also known as 2d, is a novel compound identified as a potent and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2). This compound emerged from a structure-activity relationship study aimed at enhancing the pharmacokinetic properties of its predecessor, BMS-741672. The development of this compound is significant due to its potential therapeutic applications in various diseases characterized by monocyte migration, including cardiovascular diseases, cancer, and fibrotic conditions.

This compound functions by antagonizing CCR2, a receptor involved in the recruitment of monocytes to sites of inflammation. By inhibiting this receptor, this compound can potentially reduce inflammatory responses and tissue damage associated with various pathological conditions. The compound shows improved affinity for CCR5 as well, suggesting a dual mechanism that may enhance its therapeutic efficacy.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : Approximately 66%, indicating effective absorption when administered orally.
  • Clearance Rate : Significantly lower than that of its predecessor, leading to prolonged systemic exposure.
  • Metabolic Stability : Demonstrated enhanced stability in vivo compared to earlier candidates, making it a promising candidate for further development.

The following table summarizes key pharmacokinetic parameters:

ParameterThis compoundBMS-741672
Oral Bioavailability66%Moderate
Clearance RateLowHigh
Metabolic StabilityHighLow

Efficacy in Preclinical Models

This compound has been tested in various preclinical models demonstrating its efficacy in reducing monocyte migration and inflammation. Notably, studies using hCCR2 knock-in mice have shown significant reductions in monocyte infiltration in models of multiple sclerosis and cardiovascular disease.

Case Studies

  • Monocyte Migration Model : In a study involving hCCR2 knock-in mice, this compound effectively inhibited monocyte migration to inflamed tissues, suggesting its potential utility in treating chronic inflammatory diseases.
  • Multiple Sclerosis Model : In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, administration of this compound resulted in reduced clinical scores and histopathological improvements, indicating a protective effect against neuroinflammation.
  • Fibrosis Models : In models assessing pulmonary fibrosis, this compound demonstrated the ability to attenuate fibrotic changes, further supporting its role as a therapeutic agent in fibrotic diseases.

Aplicaciones Científicas De Investigación

A. Inflammatory Diseases

BMS-753426 has shown efficacy in models of inflammatory diseases:

  • Multiple Sclerosis : In experimental autoimmune encephalomyelitis (EAE) models, this compound significantly reduced clinical scores, indicating its potential to manage symptoms associated with multiple sclerosis. The compound demonstrated a dose-dependent inhibition of monocyte infiltration into the central nervous system, which is a key factor in the disease's pathology .
  • Cardiovascular Diseases : CCR2 antagonists like this compound are being explored for their roles in cardiovascular pathologies. By inhibiting monocyte migration, the compound may help reduce plaque formation and inflammation in atherosclerosis models .

B. Cancer Research

The role of CCR2 in tumor microenvironments makes this compound a candidate for cancer therapy:

  • Tumor Microenvironment Modulation : Studies have indicated that CCR2 antagonism can alter the tumor microenvironment by reducing immunosuppressive monocytes and macrophages, potentially enhancing anti-tumor immunity .
  • Combination Therapies : this compound is being evaluated in combination with other therapies to improve efficacy against various cancers by targeting both tumor cells and the immune environment .

Pharmacokinetic Properties

The compound exhibits favorable pharmacokinetic properties:

PropertyValue
Oral Bioavailability66%
ClearanceLow
Half-lifeTBD
Peak Plasma ConcentrationTBD

These properties suggest that this compound can be administered effectively in clinical settings with manageable dosing regimens .

A. Efficacy in Animal Models

In a study utilizing hCCR2 knock-in mice, this compound was administered at various doses (1, 25, and 100 mg/kg). The results indicated significant reductions in monocyte/macrophage infiltration at higher doses:

  • Monocyte Influx Inhibition :
    • 1 mg/kg: 28% inhibition
    • 25 mg/kg: 74% inhibition
    • 100 mg/kg: 78% inhibition

This data underscores the compound's potential effectiveness in modulating inflammatory responses .

B. Clinical Insights

While this compound has not yet reached market approval, ongoing clinical trials are assessing its safety and efficacy across various patient populations suffering from inflammatory conditions and cancers. Preliminary results suggest that it may provide comparable efficacy to earlier candidates while offering improved metabolic stability and lower toxicity profiles .

Propiedades

Fórmula molecular

C25H33F3N6O2

Peso molecular

506.6 g/mol

Nombre IUPAC

N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide

InChI

InChI=1S/C25H33F3N6O2/c1-14(35)31-20-12-16(33-24(2,3)4)6-8-21(20)34-10-9-19(23(34)36)32-22-17-11-15(25(26,27)28)5-7-18(17)29-13-30-22/h5,7,11,13,16,19-21,33H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t16-,19+,20-,21+/m1/s1

Clave InChI

QAPTWHXHEYAIKG-RCOXNQKVSA-N

SMILES isomérico

CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)NC(C)(C)C

SMILES canónico

CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)NC(C)(C)C

Origen del producto

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)NC1CC(NC(C)(C)C)CCC1N1CCC(N)C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)NC1CC(NC(C)(C)C)CCC1N1CCC(Nc2ncnc3ccc(C(F)(F)F)cc23)C1=O

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.